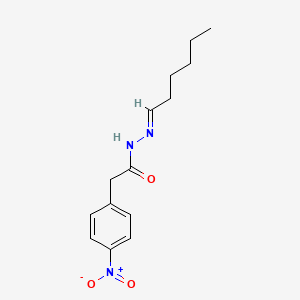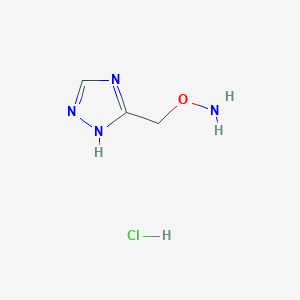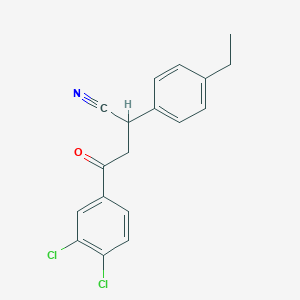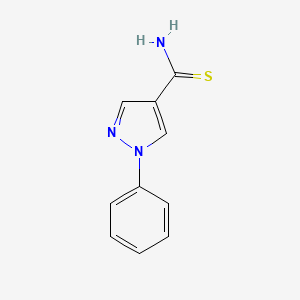
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, also known as DB844, is a synthetic compound that has gained attention in the scientific community for its potential use in treating infectious diseases caused by protozoan parasites. DB844 belongs to the class of benzodioxine drugs and is structurally similar to other benzodioxine compounds such as benzodioxepines and benzodioxoles.
Mécanisme D'action
The exact mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival and replication of the protozoan parasites. 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to inhibit the activity of enzymes such as trypanothione reductase and farnesyl pyrophosphate synthase, which are involved in the biosynthesis of essential molecules such as polyamines and isoprenoids.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to have minimal toxicity and side effects in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and spleen. 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has also been shown to have a long half-life, allowing for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in lab experiments is its high potency and efficacy against protozoan parasites. This allows for lower concentrations of the drug to be used, reducing the risk of toxicity and side effects. However, one limitation is the complexity of the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the investigation of the mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which may lead to the development of more effective drugs for the treatment of protozoan infections. Additionally, further studies are needed to determine the safety and efficacy of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in human clinical trials.
Méthodes De Synthèse
The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves a multistep process that begins with the reaction of 2,3-dihydro-1,4-benzodioxine with difluoromethyl ketone. This is followed by a series of steps that involve the use of various reagents and catalysts to produce the final product.
Applications De Recherche Scientifique
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has shown promising results in the treatment of protozoan infections such as leishmaniasis and Chagas disease. In vitro studies have demonstrated that 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is effective against both the intracellular and extracellular forms of the parasites that cause these diseases. In vivo studies using animal models have also shown that 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is effective in reducing parasite burden and improving clinical outcomes.
Propriétés
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJMYWZCZSAGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)






![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)


![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)
![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)
![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)